molecular formula C24H28ClN3O3 B14922397 3-[(4-chlorophenoxy)methyl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4-methoxybenzamide

3-[(4-chlorophenoxy)methyl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4-methoxybenzamide

Cat. No.: B14922397
M. Wt: 441.9 g/mol
InChI Key: SOSDGFWYBYQSDW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions One common approach is the condensation of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the benzamide derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Similar in structure but lacks the pyrazole and methoxybenzamide moieties.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: Contains similar aromatic rings but differs in the functional groups attached.

Uniqueness

3-[(4-CHLOROPHENOXY)METHYL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-4-METHOXYBENZAMIDE is unique due to its combination of aromatic, heterocyclic, and functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C24H28ClN3O3/c1-24(2,3)22(15-28-13-5-12-26-28)27-23(29)17-6-11-21(30-4)18(14-17)16-31-20-9-7-19(25)8-10-20/h5-14,22H,15-16H2,1-4H3,(H,27,29)

InChI Key

SOSDGFWYBYQSDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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